molecular formula C18H15ClN2OS B5879526 N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No. B5879526
M. Wt: 342.8 g/mol
InChI Key: PFFCSPXYMDDBBT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as CMPTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPTB is a small molecule inhibitor that targets the protein kinase TBK1, which plays a crucial role in the regulation of immune responses and inflammation.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a small molecule inhibitor that targets the ATP-binding site of TBK1. TBK1 is a serine/threonine kinase that phosphorylates several downstream targets, including the transcription factor IRF3, which plays a critical role in the production of type I interferons and cytokines. N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide inhibits TBK1 activity by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to inhibit TBK1 activity both in vitro and in vivo. Inhibition of TBK1 activity by N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to reduce the production of type I interferons and cytokines, and to inhibit the activation of autophagy. N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to have anti-inflammatory effects in several models of inflammation, including lipopolysaccharide-induced inflammation and colitis.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has several advantages as a tool for studying the role of TBK1 in biological processes. N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a small molecule inhibitor that can be used to selectively inhibit TBK1 activity in vitro and in vivo. N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is also commercially available from various suppliers, making it easily accessible to researchers. However, there are also some limitations to the use of N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide in lab experiments. N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have off-target effects on other kinases, including IKKε and RIPK2. Therefore, it is important to use appropriate controls and to validate the specificity of N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide in each experimental system.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and its potential applications in scientific research. One area of interest is the role of TBK1 in cancer, where TBK1 has been shown to play a critical role in the regulation of immune responses and inflammation. N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to inhibit the growth of several cancer cell lines in vitro, and has been shown to enhance the efficacy of chemotherapy in vivo. Another area of interest is the development of more potent and selective TBK1 inhibitors, which could have potential therapeutic applications in the treatment of autoimmune disorders and viral infections. Overall, the study of N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and its target kinase TBK1 has the potential to provide valuable insights into the regulation of immune responses and inflammation, and to identify new targets for the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-methyl-1,3-thiazole-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-chloro-2-methylphenylamine to produce the intermediate product, 3-chloro-2-methyl-N-(2-methyl-1,3-thiazol-4-yl)aniline. Finally, the intermediate product is reacted with 4-aminobenzamide to yield N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide. The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been described in detail in several publications, and the compound is commercially available from various suppliers.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been studied extensively for its potential applications in scientific research. TBK1 is a key regulator of immune responses and inflammation, and its dysregulation has been implicated in several diseases, including cancer, autoimmune disorders, and viral infections. N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to inhibit TBK1 activity both in vitro and in vivo, and has been used to study the role of TBK1 in various biological processes. For example, N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been used to investigate the role of TBK1 in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis and the response to stress. N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been used to study the role of TBK1 in the regulation of innate immune responses, including the production of type I interferons and cytokines.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-11-15(19)4-3-5-16(11)21-18(22)14-8-6-13(7-9-14)17-10-23-12(2)20-17/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFCSPXYMDDBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

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